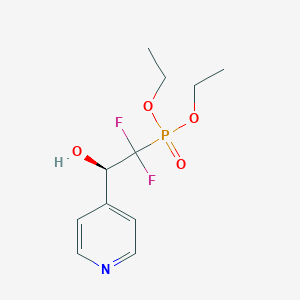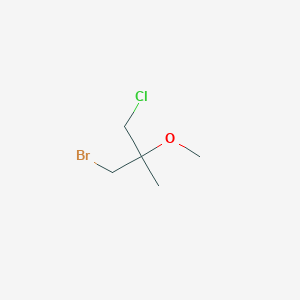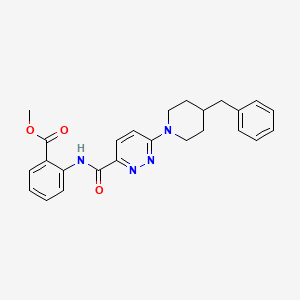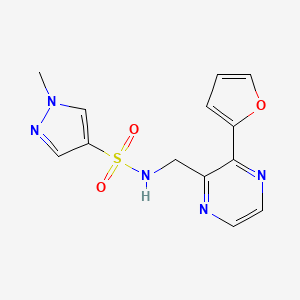
4-Hydroxy-5-(trimethylazaniumyl)pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Hydroxy-5-(trimethylazaniumyl)pentanoate, also known as Carnitine, is an amino acid derivative that plays a crucial role in energy metabolism. Carnitine is synthesized in the liver and kidneys and is also obtained from dietary sources such as meat and dairy products.
Scientific Research Applications
Role in Dermatology and Pharmaceutical Formulations
4-Hydroxy-5-(trimethylazaniumyl)pentanoate has been explored for its efficacy in dermatological applications, particularly in comparison to other diols like pentane-1,5-diol. Research indicates that pentane-1,5-diol, a closely related compound, showcases superior drug delivery-enhancing potency, pharmaceutical and cosmetic properties, antimicrobial spectrum, and lower toxicity. These characteristics make it an attractive candidate for topical pharmaceutical formulations, affirming its utility in enhancing dermatological treatments and potentially substituting conventional aliphatic diols in these formulations (Jeanette Jacobsson Sundberg & J. Faergemann, 2008).
Impact on Liquid Crystal Technology
In the realm of materials science, methylene-linked liquid crystal dimers, including compounds structurally similar to this compound, demonstrate unique transitional properties. These dimers, such as 1,5-bis(4-cyanoanilinebenzylidene-4′-yl)pentane, exhibit two distinct mesophases, with the lower temperature phase characterized as a twist-bend nematic phase. This classification is based on optical textures similar to those observed in structurally related dimers, highlighting the compound's potential in advancing liquid crystal technology and applications (P. Henderson & C. Imrie, 2011).
Antioxidant and Biological Activities
The broader chemical family to which this compound belongs, including compounds like p-Coumaric acid, has been extensively studied for their bioactivities. These studies underscore the significant antioxidant, anti-cancer, antimicrobial, antivirus, anti-inflammatory, and analgesic activities of the compound's relatives. The conjugation of p-Coumaric acid, for example, enhances its biological activities, suggesting that structural analogs like this compound could hold similar potential in biomedical applications (K. Pei, J. Ou, Junqing Huang, & S. Ou, 2016).
properties
IUPAC Name |
4-hydroxy-5-(trimethylazaniumyl)pentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-9(2,3)6-7(10)4-5-8(11)12/h7,10H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKDEBCRGLMMKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(CCC(=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73697-53-7 |
Source


|
| Record name | 4-hydroxy-5-(trimethylazaniumyl)pentanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

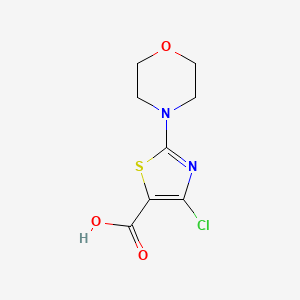
![[(2,5-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2583089.png)
![(4-(pyridin-2-yl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2583091.png)
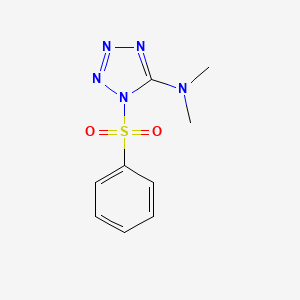



![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-iodobenzamide](/img/structure/B2583101.png)
![N-(3-fluorophenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2583103.png)
